3-Amino-1-methyl-5-(o-tolyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-methyl-5-(o-tolyl)pyridin-2(1H)-one is an organic compound belonging to the pyridine family. Compounds in this family are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-5-(o-tolyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis may start with commercially available precursors such as o-toluidine and methyl nicotinate.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-5-(o-tolyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a building block for bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-5-(o-tolyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-5-phenylpyridin-2(1H)-one: Similar structure but with a phenyl group instead of an o-tolyl group.
3-Amino-1-methyl-5-(p-tolyl)pyridin-2(1H)-one: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
3-Amino-1-methyl-5-(o-tolyl)pyridin-2(1H)-one is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-amino-1-methyl-5-(2-methylphenyl)pyridin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-9-5-3-4-6-11(9)10-7-12(14)13(16)15(2)8-10/h3-8H,14H2,1-2H3 |
InChI Key |
GHLVFXIQJAFXKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN(C(=O)C(=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.